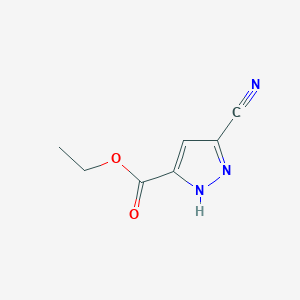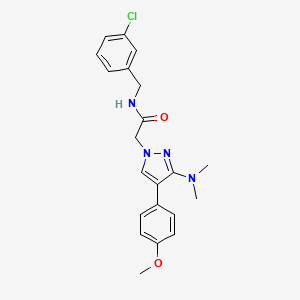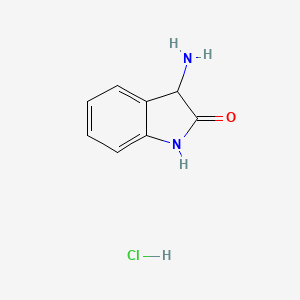![molecular formula C20H18ClNO4S2 B2764854 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone CAS No. 478245-48-6](/img/structure/B2764854.png)
4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfone, which is a functional group in organic chemistry where two oxygen atoms are connected to a sulfur atom, and the sulfur atom is also connected to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and more .科学的研究の応用
Kinetics and Mechanism in Chemical Reactions
In the study of chemical kinetics and mechanisms, the reactivity of sulfoxides and sulfones, including those structurally similar to 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, is crucial. For example, Lente and Espenson (2000) explored the kinetics and mechanism of oxygen transfer in methyloxo(dithiolato)rhenium(V) complexes, which are structurally related to the compound (Lente & Espenson, 2000).
Biodegradation of Sulfur Heterocycles
In environmental studies, research on the biodegradation of sulfur heterocycles, like dimethylbenzothiophenes, is relevant. Kropp et al. (1996) synthesized isomers of dimethylbenzothiophene to study their biotransformation by Pseudomonas strains, leading to the formation of sulfoxides and sulfones among other metabolites (Kropp et al., 1996).
Aerobic Oxidative Desulfurization
In the field of green chemistry, the aerobic oxidative desulfurization of sulfur-containing compounds is significant. Lu et al. (2010) demonstrated the oxidation of benzothiophene and its derivatives to sulfones using an Anderson-type catalyst (Lu, Zhang, Jiang, & Li, 2010).
Synthesis and Properties of Novel Polymers
In polymer science, the synthesis and properties of polymers containing pyridine and sulfone moieties are of interest. Liu et al. (2013) synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, exhibiting properties like high thermal stability and low dielectric constants (Liu et al., 2013).
Heterocyclic Fused Dihydrothiophene S,S-Dioxides as Precursors
Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which serve as precursors for the generation of heterocyclic o-quinodimethanes. These compounds find application in the synthesis of more complex organic structures (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).
Crystal Structure and Molecular Analysis
Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound structurally related to the target compound. Understanding the crystal structure provides insights into potential applications and properties of such compounds (Adamovich, Mirskova, Zel’bst, & Fundamensky, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHTUTYWYSQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)
![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)




![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)
![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)


![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)

